REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][O:6][C:7]1[C:12]([N+:13]([O-])=O)=[CH:11][C:10]([Br:16])=[CH:9][N:8]=1)C>C(O)(=O)C.[Fe]>[Br:16][C:10]1[CH:11]=[C:12]2[C:7]([O:6][CH2:5][C:4](=[O:3])[NH:13]2)=[N:8][CH:9]=1
|
Name
|
|
Quantity
|
2.28 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(COC1=NC=C(C=C1[N+](=O)[O-])Br)=O
|
Name
|
|
Quantity
|
230 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
22.8 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer re-extracted with dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic layers were washed again with 1 M aq. sodium carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN=C2OCC(NC2=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.46 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |